molecular formula C19H18ClN3O3 B15154158 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B15154158
M. Wt: 371.8 g/mol
InChI Key: PVEAFLZCCVSNNT-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-4-oxoquinazolin-3-yl)acetic acid: Similar structure but lacks the acetamide moiety.

    4-oxoquinazolin-3-yl derivatives: Various derivatives with different substituents on the quinazolinone core.

Uniqueness

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(13-3-6-15(26-2)7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24)

InChI Key

PVEAFLZCCVSNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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